molecular formula C66H51Cl2N7O20 B12693968 (1S,2R,19R,22S,34S,37R,40R,52S)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-22-(phenylmethoxycarbonylamino)-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid

(1S,2R,19R,22S,34S,37R,40R,52S)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-22-(phenylmethoxycarbonylamino)-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid

Cat. No.: B12693968
M. Wt: 1333.0 g/mol
InChI Key: ZCLBNATZKFCZDL-OAZLTDMESA-N
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Description

The compound (1S,2R,19R,22S,34S,37R,40R,52S)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-22-(phenylmethoxycarbonylamino)-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid is a complex organic molecule characterized by its intricate structure and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise reaction conditions The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions such as chlorination, hydroxylation, and amination

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include rigorous purification steps, such as chromatography and crystallization, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with various biological molecules, making it useful in studying biochemical pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and thereby affecting various biochemical pathways. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

    (1S,2R,19R,22S,34S,37R,40R,52S)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-22-(phenylmethoxycarbonylamino)-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid: is unique due to its specific functional groups and stereochemistry. similar compounds may include other complex organic molecules with multiple functional groups and similar structural motifs.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its stereochemistry, which confer unique chemical and biological properties. This makes it particularly valuable for specific applications in research and industry.

Properties

Molecular Formula

C66H51Cl2N7O20

Molecular Weight

1333.0 g/mol

IUPAC Name

(1S,2R,19R,22S,34S,37R,40R,52S)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-22-(phenylmethoxycarbonylamino)-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid

InChI

InChI=1S/C66H51Cl2N7O20/c67-39-14-28-6-12-45(39)94-48-21-33-22-49(58(48)82)95-46-13-9-31(19-40(46)68)57(81)56-64(88)73-55(65(89)90)38-24-35(77)25-44(80)50(38)37-18-29(7-10-42(37)78)51(61(85)74-56)71-63(87)54(33)72-62(86)53-32-16-34(76)23-36(17-32)93-47-20-30(8-11-43(47)79)52(60(84)69-41(15-28)59(83)70-53)75-66(91)92-26-27-4-2-1-3-5-27/h1-14,16-25,41,51-57,76-82H,15,26H2,(H,69,84)(H,70,83)(H,71,87)(H,72,86)(H,73,88)(H,74,85)(H,75,91)(H,89,90)/t41-,51-,52+,53+,54-,55+,56+,57-/m1/s1

InChI Key

ZCLBNATZKFCZDL-OAZLTDMESA-N

Isomeric SMILES

C1[C@@H]2C(=O)N[C@@H](C3=CC(=CC(=C3)OC4=C(C=CC(=C4)[C@@H](C(=O)N2)NC(=O)OCC5=CC=CC=C5)O)O)C(=O)N[C@@H]6C7=CC(=C(C(=C7)OC8=C(C=C(C=C8)[C@H]([C@H]9C(=O)N[C@@H](C2=C(C(=CC(=C2)O)O)C2=C(C=CC(=C2)[C@H](C(=O)N9)NC6=O)O)C(=O)O)O)Cl)O)OC2=C(C=C1C=C2)Cl

Canonical SMILES

C1C2C(=O)NC(C3=CC(=CC(=C3)OC4=C(C=CC(=C4)C(C(=O)N2)NC(=O)OCC5=CC=CC=C5)O)O)C(=O)NC6C7=CC(=C(C(=C7)OC8=C(C=C(C=C8)C(C9C(=O)NC(C2=C(C(=CC(=C2)O)O)C2=C(C=CC(=C2)C(C(=O)N9)NC6=O)O)C(=O)O)O)Cl)O)OC2=C(C=C1C=C2)Cl

Origin of Product

United States

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